Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate
説明
This compound is a pyridazine derivative characterized by a 4-fluorophenyl group at position 1, a ketone group at position 6, and a piperazine moiety substituted with a 3-(trifluoromethyl)phenyl group at position 4. Pyridazine derivatives are often explored for pharmacological applications, including antihypertensive and CNS-targeting activities, due to their structural mimicry of bioactive molecules .
特性
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F4N4O3/c1-2-35-23(34)22-20(15-21(33)32(29-22)18-8-6-17(25)7-9-18)31-12-10-30(11-13-31)19-5-3-4-16(14-19)24(26,27)28/h3-9,14-15H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPPOJANFUUFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate (CAS No. 899729-54-5) is a novel compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Fluorine and Trifluoromethyl Groups: These substituents enhance the compound's lipophilicity and binding affinity to biological targets.
- Pyridazine Derivative: This class of compounds often exhibits diverse biological activities.
The biological activity of ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound has shown promising inhibitory effects on various enzymes, particularly tyrosinase, which is crucial in melanogenesis. Inhibition of this enzyme can lead to reduced melanin production, making it a candidate for skin-lightening agents .
- Binding Affinity: The presence of fluorinated groups increases the compound's binding affinity to target proteins, facilitating better modulation of enzymatic activity .
In Vitro Studies
Research has demonstrated that ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate exhibits significant biological activity in various assays:
| Study | Target | IC50 Value | Effect |
|---|---|---|---|
| Tyrosinase Inhibition | Human Tyrosinase | 0.18 μM | Significant inhibition without cytotoxicity |
| Antimicrobial Activity | Mycobacterium tuberculosis | Not specified | Promising results against bacterial strains |
In a study evaluating tyrosinase inhibitors, this compound was found to have an IC50 value significantly lower than that of kojic acid, indicating superior efficacy . The compound was tested on B16F10 melanoma cells, where it inhibited tyrosinase activity without inducing cytotoxic effects at concentrations up to 100 μM .
Mechanistic Insights
Docking studies suggest that the compound binds effectively within the active site of tyrosinase, disrupting its catalytic function. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme's active site .
Case Studies
Several case studies have highlighted the potential applications of ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate:
- Skin Lightening Agents: Due to its potent inhibitory effect on tyrosinase, this compound is being explored as a candidate for developing skin lightening products.
- Pharmaceutical Development: Its unique structure makes it a valuable intermediate in synthesizing other biologically active compounds targeting different diseases.
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations at Position 1 and 4
Compound A : Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (CAS 477859-63-5)
- Key Differences :
- Position 1: 3-Chlorophenyl instead of 4-fluorophenyl.
- Position 4: Trifluoromethyl group instead of a piperazine-linked 3-(trifluoromethyl)phenyl.
- Molecular Properties :
Compound B : Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 478067-01-5)
- Key Differences :
- Position 1: 3-(Trifluoromethyl)phenyl instead of 4-fluorophenyl.
- Position 4: Trifluoromethyl group instead of a piperazine substituent.
- Molecular Properties :
Compound C : Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate (CAS 899943-44-3)
- Key Differences :
- Position 4: Benzyloxy group with a 4-(trifluoromethyl) substituent instead of piperazine.
- Molecular Properties :
Functional Group and Pharmacophore Analysis
Target Compound : Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate
Compound D : Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Key Differences :
- Position 4: Ethoxy group substituted with an amide-linked 3-fluoro-4-methylphenyl.
Physicochemical and Pharmacokinetic Trends
| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|---|
| Molecular Weight | ~450 (estimated) | 346.69 | 380.24 | 436.4 | ~430 (estimated) |
| XLogP3 | ~2.8 (estimated) | ~3.0 | 3.4 | ~3.2 | ~2.5 |
| Hydrogen Bond Acceptors | 10 | 7 | 10 | 9 | 11 |
| Rotatable Bonds | 6 | 4 | 4 | 7 | 8 |
- Lipophilicity : Compound B (XLogP3=3.4) is the most lipophilic, while Compound D (XLogP3~2.5) is the least. The target compound’s intermediate lipophilicity may optimize membrane permeability and solubility.
- Metabolic Stability : Piperazine-containing compounds (e.g., Target) are prone to oxidative metabolism but may exhibit prolonged action due to sustained receptor engagement .
Research Implications
- Biological Activity : Piperazine derivatives (e.g., Target) are often explored for CNS targets (e.g., serotonin/dopamine receptors) due to their conformational flexibility. In contrast, CF₃-substituted analogs (e.g., Compound B) may prioritize peripheral targets due to higher lipophilicity .
- Synthetic Accessibility : The target compound’s piperazine linkage requires multi-step synthesis (e.g., coupling via nucleophilic substitution), whereas CF₃ or benzyloxy analogs can be synthesized in fewer steps .
Q & A
Q. Key Conditions Table :
| Step | Solvent | Temperature | Catalyst/Reagents | Purification Method |
|---|---|---|---|---|
| Core Formation | Ethanol | Reflux (78°C) | Hydrazine hydrate | Recrystallization |
| Piperazine Coupling | Toluene | 80°C | Pd(OAc)₂, Xantphos | Column Chromatography |
| Esterification | Ethanol | Reflux (78°C) | H₂SO₄ | Solvent Evaporation |
Basic: How is the compound structurally characterized, and what analytical techniques are essential for confirming purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperazine CH₂ signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ~522.18 g/mol) and fragmentation patterns .
- HPLC : Purity >95% achieved using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O at ~1700 cm⁻¹) and trifluoromethyl (C-F at ~1100 cm⁻¹) groups .
Advanced: How can reaction yields be optimized for the piperazine coupling step, and what factors contribute to variability?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) with ligands (Xantphos, BINAP) to enhance coupling efficiency .
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents; toluene reduces side reactions but slows kinetics .
- Contradiction Analysis : Low yields (<40%) may arise from moisture sensitivity; use molecular sieves or anhydrous solvents. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) .
Q. Optimization Table :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos | 65% → 82% |
| Solvent | Toluene (dry) | 50% → 75% |
| Temperature | 90°C | 60% → 78% |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Orthogonal Assays : Validate kinase inhibition (e.g., ELISA vs. SPR) to confirm target binding .
- Buffer Conditions : Test activity at varying pH (6.5–7.5) and ionic strengths; trifluoromethyl groups may exhibit pH-dependent solubility .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess degradation pathways not previously considered .
Advanced: What computational strategies are effective in predicting the compound’s binding affinity to neurological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with serotonin receptor (5-HT₂A) crystal structures (PDB: 6WGT) to map piperazine interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of the trifluoromethyl-phenyl moiety in hydrophobic pockets .
- QSAR Models : Train models on pyridazine derivatives with known IC₅₀ values to predict activity against dopamine D₂ receptors .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
- Substituent Screening : Replace 3-(trifluoromethyl)phenyl with electron-deficient groups (e.g., nitro, cyano) to enhance π-π stacking .
- Core Modifications : Synthesize 1,6-dihydropyridazine vs. fully aromatic pyridazine analogs to compare metabolic stability .
Q. SAR Table :
| Derivative | Substituent | Biological Activity (IC₅₀) |
|---|---|---|
| Parent Compound | 3-CF₃-phenyl | 5-HT₂A: 12 nM |
| Analog A | 3-NO₂-phenyl | 5-HT₂A: 8 nM |
| Analog B | 4-CN-phenyl | D₂: 25 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
